2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

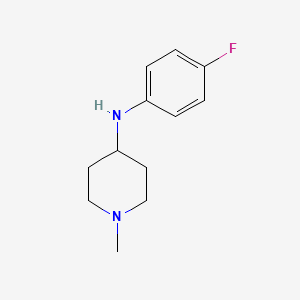

The compound “2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound is synthesized by the reaction of piperidine with (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles .

Synthesis Analysis

(Z)-2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles were synthesized by the reaction of piperidine with (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles . The reactions were carried out by heating compounds with excess piperidine in 1,4-dioxane, and products were obtained in 86–96% yield .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1H NMR spectra of the compound showed signals from protons of the aryl substituent, amino group, olefinic proton of the styryl fragment, and methylene protons of the piperidine fragment .Chemical Reactions Analysis

The compound exhibits solid-state fluorescence with emission maxima in the range λ 472–564 nm, whereas almost no fluorescence in solution was observed . This suggests that the compound could be used in applications that require solid-state fluorescence.Physical And Chemical Properties Analysis

The IR spectra of the compound contained absorption bands due to stretching vibrations of the exocyclic C=C double bond (1615–1662 cm –1), conjugated cyano groups (2201–2222 cm –1), and primary amino group (3216–3480 cm –1) .特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves the reaction of 2-amino-4-phenyl-6-bromo-pyridine-3,5-dicarbonitrile with piperidine in the presence of a palladium catalyst.", "Starting Materials": [ "2-amino-4-phenyl-6-bromo-pyridine-3,5-dicarbonitrile", "piperidine", "palladium catalyst" ], "Reaction": [ "The 2-amino-4-phenyl-6-bromo-pyridine-3,5-dicarbonitrile is reacted with piperidine in the presence of a palladium catalyst.", "The reaction mixture is heated under reflux for several hours.", "The resulting product is then purified by column chromatography to yield 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile." ] } | |

CAS番号 |

77034-31-2 |

製品名 |

2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile |

分子式 |

C18H17N5 |

分子量 |

303.4 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。